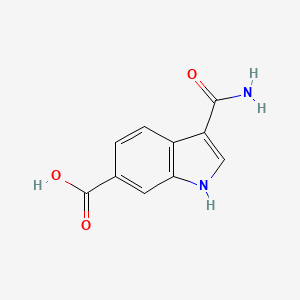
3-carbamoyl-1H-indole-6-carboxylic acid
Cat. No. B8487541
M. Wt: 204.18 g/mol
InChI Key: KHMVEFVBLBPPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08802688B2
Procedure details


A suspension of 3-cyano-1H-indole-6-carboxylic acid ethyl ester (100 mg, 1.4 mmol) in methanol (1.12 mL) was added to a solution of urea hydrogen peroxide (453 mg, 4.67 mmol) in 2.5 M sodium hydroxide (1.12 mL, 2.80 mmol) at 0° C. The suspension was allowed to warm to room temperature and was stirred overnight. The reaction was concentrated under reduced pressure. Water was added and the solution was acidified with 3 N aqueous hydrochloric acid to pH=2. A precipitate formed. The reaction mixture was stirred for 1 minute at room temperature and was then filtered to give an orange solid. Additional urea hydrogen peroxide (453 mg) in 2.5 M sodium hydroxide and methanol was added and the mixture was stirred for 2 hours. The reaction was concentrated, diluted with water, acidified to pH=3 and filtered. The solid was washed with water and heptanes and was dried in a vacuum oven to give 3-carbamoyl-1H-indole-6-carboxylic acid as a solid (66.5 mg, 70%). −ESI (M−1) 203.1; 1H NMR (400 MHz, DMSO-d6, δ): 12.45 (br. s., 1 H), 11.78 (br. s., 1 H), 8.83 (d, J=1.6 Hz, 1 H), 8.09 (d, J=2.9 Hz, 1 H), 7.73 (dd, J=8.6, 1.8 Hz, 1 H), 7.51 (br. s., 1 H), 7.45 (d, J=8.4 Hz, 1 H), 6.89 (br. s., 1 H).
Quantity
100 mg
Type
reactant
Reaction Step One







Yield
70%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:14]=[C:13]2[C:9]([C:10]([C:15]#[N:16])=[CH:11][NH:12]2)=[CH:8][CH:7]=1)=[O:5])C.OO.NC(N)=[O:21]>CO.[OH-].[Na+]>[C:15]([C:10]1[C:9]2[C:13](=[CH:14][C:6]([C:4]([OH:3])=[O:5])=[CH:7][CH:8]=2)[NH:12][CH:11]=1)(=[O:21])[NH2:16] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=CC=C2C(=CNC2=C1)C#N
|
|
Name
|
|
|
Quantity
|
1.12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
453 mg
|
|
Type
|
reactant
|
|
Smiles
|
OO.NC(=O)N
|
|
Name
|
|
|
Quantity
|
1.12 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
453 mg
|
|
Type
|
reactant
|
|
Smiles
|
OO.NC(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 1 minute at room temperature
|
|
Duration
|
1 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with water and heptanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried in a vacuum oven
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)C1=CNC2=CC(=CC=C12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 66.5 mg | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
